2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-6-14(20-10-19-11)8-18-17(22)9-24-15-5-4-13(12(2)21)7-16(15)23-3/h4-7,10H,8-9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDHFGTCZYFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)COC2=C(C=C(C=C2)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:
Step 1: Synthesis of 4-acetyl-2-methoxyphenol from starting materials such as 4-hydroxyacetophenone and methanol under acidic conditions.
Step 2: Preparation of 6-methylpyrimidin-4-ylmethylamine through the reaction of 6-methylpyrimidine with formaldehyde and ammonia.
Step 3: Coupling of 4-acetyl-2-methoxyphenol with 6-methylpyrimidin-4-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.
Reduction: Formation of 2-(4-hydroxy-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Diagnostics: Use in the development of diagnostic agents.
Industry
Polymer Synthesis: Incorporation into polymers to enhance their properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 6-methyl group on the pyrimidine (common in the target and compound) likely enhances lipophilicity and steric bulk compared to piperidine or aminoethyl substituents. Piperidine substitution () may improve solubility due to its basic nitrogen .
Phenoxy and Acetamide Derivatives
Phenoxy-acetamide hybrids are prevalent in drug discovery. Notable examples include:
Key Observations :
- Electron-Donating Groups : The 4-methoxy group in ’s compound and the acetyl group in the target compound may differentially modulate electron density, affecting interactions with hydrophobic pockets or hydrogen bonding .
- Activity Trends: Compounds with indolinone cores () exhibit moderate activity (values ~5.4–5.8), suggesting that rigidity in the acetamide backbone may enhance target engagement .
Critical Analysis of Structural and Functional Variations
- Crystallographic Data : While the target compound’s crystal structure is unreported, analogues like N-(4-bromophenyl)-2-(2-thienyl)acetamide () exhibit planar acetamide backbones, suggesting similar conformations could stabilize the target molecule .
- Biological Implications: Substituents on the pyrimidine ring (e.g., methyl vs. piperidine) and phenoxy group (acetyl vs. methoxy) may dictate solubility, metabolic stability, and target selectivity. For instance, bulkier groups (e.g., piperidine in ) could hinder membrane permeability but improve receptor specificity .
Biological Activity
2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide, with the CAS number 2176202-06-3, is a chemical compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is , and it has a molecular weight of 329.35 g/mol. Its structure features a methoxyphenoxy group and a pyrimidine derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2176202-06-3 |
| Molecular Formula | C₁₇H₁₉N₃O₄ |
| Molecular Weight | 329.35 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the methoxy and acetyl groups is believed to enhance the lipophilicity and cellular uptake of the compound, thus contributing to its efficacy against tumors.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. It has been suggested that the pyrimidine moiety may interact with specific receptors involved in inflammatory responses, potentially leading to decreased production of pro-inflammatory cytokines. This activity has implications for treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of this compound indicate potential efficacy against certain bacterial strains. The structure suggests that it may interfere with bacterial cell wall synthesis or function through mechanisms similar to those observed in other phenolic compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to either the methoxy or pyrimidine components can significantly alter its pharmacological profile. For example, replacing the methyl group on the pyrimidine ring with larger alkyl groups has been shown to enhance antitumor activity while maintaining anti-inflammatory properties.
Case Studies
- Antitumor Efficacy : A study conducted on modified derivatives demonstrated that compounds with increased hydrophobicity exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to their less hydrophobic counterparts.
- Anti-inflammatory Mechanism : In vitro assays revealed that this compound significantly reduced TNF-alpha levels in macrophage cultures, indicating a strong anti-inflammatory effect.
- Antimicrobial Activity : A comparative study of several phenolic compounds showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of established antibiotics, suggesting its potential as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
